N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Overview
Description
The compound “N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide” is an organic molecule with several functional groups. It contains two phenyl rings, one with a chloro and methoxy substituent, and the other with a chloro and trifluoromethyl substituent. It also has a methylsulfonyl group and a glycinamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the various substituents onto the phenyl rings. This could potentially be achieved through reactions such as Friedel-Crafts acylation, followed by a Clemmensen Reduction . Protodeboronation of pinacol boronic esters could also be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl rings. The presence of the electron-withdrawing chloro and trifluoromethyl groups could potentially influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and sulfonyl groups could impact its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2F3N2O4S/c1-28-15-6-3-10(18)7-14(15)23-16(25)9-24(29(2,26)27)11-4-5-13(19)12(8-11)17(20,21)22/h3-8H,9H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFMGMHGHRLQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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